Ácido 5-(dimetilfosforil)furano-2-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

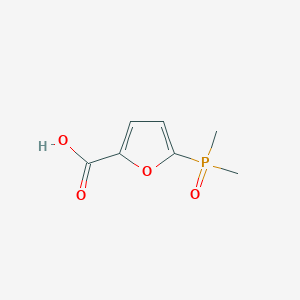

5-(Dimethylphosphoryl)furan-2-carboxylic acid is a chemical compound with the molecular formula C7H9O4P and a molecular weight of 188.12 g/mol It is characterized by the presence of a furan ring substituted with a dimethylphosphoryl group and a carboxylic acid group

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that derivatives of furan, including 5-(dimethylphosphoryl)furan-2-carboxylic acid, exhibit antimicrobial activity. For instance, studies have shown that certain furan derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

Pharmaceutical Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its phosphonate group enhances biological activity and stability, making it an attractive candidate for drug development. The incorporation of the furan ring structure contributes to the bioactivity of the resulting compounds .

Polymer Science

Bio-Based Polymers

5-(Dimethylphosphoryl)furan-2-carboxylic acid is utilized in the production of bio-derived polymers. It can be polymerized to create materials that are both sustainable and biodegradable. For example, it has been used as a monomer in the synthesis of polyesters and polyamides, which are alternatives to petroleum-based plastics .

Coatings and Adhesives

The compound's unique chemical structure allows it to be incorporated into coatings and adhesives that require enhanced durability and resistance to environmental degradation. Its application in these areas is particularly relevant for developing eco-friendly materials that can replace traditional synthetic options .

Agricultural Chemistry

Pesticide Development

The phosphonate group in 5-(dimethylphosphoryl)furan-2-carboxylic acid has potential applications in developing pesticides and herbicides. Its ability to act as a phosphorous source can enhance the efficacy of certain agrochemicals, promoting plant growth while providing pest resistance .

Table 1: Antimicrobial Activity of Furan Derivatives

| Compound Name | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| 5-(Dimethylphosphoryl)furan-2-carboxylic acid | Staphylococcus aureus | 8 ± 0.1 |

| Other Furan Derivative X | Escherichia coli | 10 ± 0.2 |

| Furan Derivative Y | Candida albicans | 6 ± 0.3 |

Table 2: Applications in Polymer Science

| Application Type | Polymer Type | Source Material |

|---|---|---|

| Bio-Based Plastics | Polyesters | Derived from furan-2-carboxylic acid |

| Coatings | Eco-Friendly Coatings | Furan-based resins |

| Adhesives | Biodegradable Adhesives | Furan derivatives |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university explored the antimicrobial properties of various furan derivatives, including 5-(dimethylphosphoryl)furan-2-carboxylic acid. The results demonstrated its effectiveness against methicillin-resistant strains of bacteria, suggesting potential applications in pharmaceutical formulations aimed at treating resistant infections .

Case Study 2: Sustainable Polymer Development

Another study focused on synthesizing bio-based polymers using furan derivatives as monomers. The research highlighted how incorporating 5-(dimethylphosphoryl)furan-2-carboxylic acid into polymer chains improved mechanical properties while maintaining biodegradability, making it suitable for packaging applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylphosphoryl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with dimethylphosphorylating agents under controlled conditions. One common method involves the use of dimethylphosphoryl chloride as the phosphorylating agent in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at a temperature range of 0-5°C to prevent side reactions .

Industrial Production Methods

Industrial production of 5-(Dimethylphosphoryl)furan-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

5-(Dimethylphosphoryl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alcohols, amines, and acyl chlorides are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Esters, amides, and other functionalized derivatives.

Mecanismo De Acción

The mechanism of action of 5-(Dimethylphosphoryl)furan-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The furan ring provides a planar structure that can interact with aromatic residues in proteins, affecting their function and activity .

Comparación Con Compuestos Similares

Similar Compounds

- 5-(Dimethylphosphoryl)furan-3-carboxylic acid

- 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid

- 5-(Dimethylphosphoryl)pyrrole-2-carboxylic acid

Uniqueness

5-(Dimethylphosphoryl)furan-2-carboxylic acid is unique due to the specific positioning of the dimethylphosphoryl group on the furan ring, which influences its chemical reactivity and interaction with other molecules. This positional specificity can lead to different biological activities and applications compared to its analogs .

Actividad Biológica

5-(Dimethylphosphoryl)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

5-(Dimethylphosphoryl)furan-2-carboxylic acid features a furan ring substituted with a dimethylphosphoryl group and a carboxylic acid moiety. This structure is critical for its biological activity, as the electron-rich furan ring can interact with various biological targets, while the dimethylphosphoryl group may enhance solubility and bioavailability.

The biological activity of 5-(dimethylphosphoryl)furan-2-carboxylic acid is primarily attributed to its interaction with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and microbial growth.

- Receptor Modulation : The furan ring's electron density allows it to bind to receptors, potentially modulating their activity.

- Antimicrobial Action : Research indicates that derivatives of this compound exhibit antimicrobial properties by disrupting bacterial cell signaling pathways.

Antimicrobial Properties

Studies have demonstrated that 5-(dimethylphosphoryl)furan-2-carboxylic acid and its derivatives possess significant antimicrobial activity. For instance, trace amounts of furan-2-carboxylic acids have been shown to inhibit the swarming and swimming motility of various bacteria, including Escherichia coli, at concentrations as low as 1.8 µg L−1 . This inhibition is believed to be linked to the compounds' effects on extracellular polysaccharide production, which is crucial for bacterial motility.

Anticancer Activity

Research into the anticancer potential of 5-(dimethylphosphoryl)furan-2-carboxylic acid has yielded promising results. In vitro studies indicate that the compound can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with programmed cell death . The dimethylphosphoryl group enhances the compound's ability to penetrate cell membranes, facilitating its action against tumor cells.

Case Studies

- Inhibition of Bacterial Growth :

- Anticancer Research :

Table 1: Biological Activities of 5-(Dimethylphosphoryl)furan-2-carboxylic Acid

| Activity Type | Target Organism/Cell Line | Concentration (µg L−1) | Effect |

|---|---|---|---|

| Antimicrobial | E. coli K12 | 1.8 | Inhibition of swarming |

| Anticancer | Various cancer cell lines | Varies | Induction of apoptosis |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits key metabolic enzymes |

| Receptor Modulation | Modulates receptor activity |

| Antimicrobial Action | Disrupts bacterial signaling pathways |

Propiedades

IUPAC Name |

5-dimethylphosphorylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9O4P/c1-12(2,10)6-4-3-5(11-6)7(8)9/h3-4H,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBJZHBVLIWPAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=C(O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.